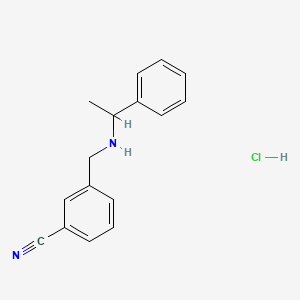

3-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1332609-10-5 . It has a molecular weight of 272.78 and its IUPAC name is 3-{[(1-phenylethyl)amino]methyl}benzonitrile hydrochloride .

Molecular Structure Analysis

The InChI code for “3-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is 1S/C16H16N2.ClH/c1-13(16-8-3-2-4-9-16)18-12-15-7-5-6-14(10-15)11-17;/h2-10,13,18H,12H2,1H3;1H .Physical And Chemical Properties Analysis

“3-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is a solid at room temperature . and should be stored at a temperature between 0-5 degrees Celsius .Applications De Recherche Scientifique

1. Synthesis of Enzymatic Substrates

The compound has been utilized in the synthesis of enzymatic substrates. An efficient peptide coupling method, employing the Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP), was used for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method facilitated the synthesis of various substituted amino acid derivatives, including an important enzymatic substrate named Fa-Met (Brunel, Salmi, & Letourneux, 2005).

2. Synthesis of Amino Acid Derivatives

A related study on the synthesis of amino acid derivatives demonstrated the compound's role in producing derivatives of 5-amino-2-hydrazino-1,3-thiazole. These derivatives underwent further chemical transformations, showcasing the compound's utility in complex chemical syntheses (Balya, Vasilenko, Brovarets, & Drach, 2008).

3. Corrosion Inhibition in Industrial Applications

In industrial applications, the compound has been synthesized for use as a corrosion inhibitor. Studies on its derivatives, like 2-[(phenylamino)methyl]phenol and others, have shown effectiveness in protecting mild steel in corrosive environments. This application is vital in industrial maintenance and longevity of metal components (Boughoues et al., 2020).

4. Novel Synthesis of Bioactive Compounds

The compound has also been a key player in the novel synthesis of bioactive compounds, such as 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles. These synthesized compounds have potential applications in pharmaceuticals and therapeutic agents (Rao, Rao, & Prasanna, 2014).

5. Construction of Heterocyclic Compounds

In organic chemistry, the compound aids in constructing heterocyclic compounds like 1-aminoisoquinolines, useful in various chemical industries and pharmaceutical research. This showcases its versatility in synthetic organic chemistry (Adusumalli et al., 2021).

Propriétés

IUPAC Name |

3-[(1-phenylethylamino)methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2.ClH/c1-13(16-8-3-2-4-9-16)18-12-15-7-5-6-14(10-15)11-17;/h2-10,13,18H,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIKCLORPCZYCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)